p-Tolylacetic acid

Microbial secondary metabolism Natural product biosynthesis inhibition Burkholderia plantarii

Specify p-tolylacetic acid for applications requiring regiospecific para-methyl substitution: CFTA chiral derivatizing agent precursor (validated superior to Mosher's MTPA for remote chiral centers); ENaC inhibitor quaternary amine synthesis; PAA signaling antagonist with validated potency. The para-isomer is structurally essential—ortho/meta isomers are not validated substitutes. Patent-documented scale-up protocol available for tert-butyl ester protection. Insist on ≥98% purity for reproducible results.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 622-47-9
Cat. No. B051852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolylacetic acid
CAS622-47-9
Synonyms(4-Methylphenyl)acetic Acid;  2-(4-Methylphenyl)acetic Acid;  2-p-Tolylacetic Acid;  4-Methylbenzeneacetic Acid;  4-Tolylacetic Acid;  NSC 65595;  p-Methylphenylacetic Acid;  p-Tolylacetic Acid
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyGXXXUZIRGXYDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolylacetic Acid (CAS 622-47-9): A Differentiated Aromatic Acetic Acid Building Block for Specialized Synthesis and Chiral Derivatization


p-Tolylacetic acid (4-methylphenylacetic acid, CAS 622-47-9) is a C9H10O2 aromatic monocarboxylic acid featuring a para-methyl substituent on the phenyl ring [1]. This structural modification confers distinct physicochemical properties relative to the unsubstituted parent, phenylacetic acid, including a higher melting point (88–94 °C versus 76 °C) and a marginally higher pKa (pK1: 4.37 at 25 °C versus 4.31 for phenylacetic acid), reflecting the electron-donating effect of the para-methyl group . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, but its most compelling differentiation lies in niche, high-value applications where the para-methyl substitution is structurally essential or confers demonstrable performance advantages over in-class alternatives .

Why p-Tolylacetic Acid Cannot Be Readily Replaced by Phenylacetic Acid or Other Tolylacetic Acid Isomers in Specialized Applications


Although p-tolylacetic acid shares the core phenylacetic acid framework with several structural analogs, simple substitution is contraindicated in applications where regiospecific reactivity, precise stereoelectronic tuning, or defined biological target engagement is required. The para-methyl group modifies the electron density of the aromatic ring, altering both the compound's acid dissociation constant (pKa) and its reactivity in electrophilic and nucleophilic transformations relative to unsubstituted phenylacetic acid . More critically, the position of the methyl substituent fundamentally determines molecular recognition events: the ortho-, meta-, and para-tolylacetic acid isomers exhibit distinct metabolic fates, biological activities, and synthetic utility that cannot be interconverted without compromising performance . The evidence compiled below quantifies these differences across multiple orthogonal dimensions, establishing the scientific basis for specification-driven procurement of p-tolylacetic acid over its closest analogs.

Quantitative Differentiation Evidence for p-Tolylacetic Acid (CAS 622-47-9): Head-to-Head Comparative Data Against Key Analogs


Para-Methyl Substitution Confers Phenylacetic Acid Antagonist Activity: Equipotent Inhibition of Tropolone Biosynthesis Relative to IAA

In a systematic screen of phenylacetic acid (PAA) structural analogs for their ability to inhibit tropolone biosynthesis in Burkholderia plantarii, p-tolylacetic acid demonstrated inhibitory activity equivalent to that of indole-3-acetic acid (IAA), the positive control and native antagonist [1]. Among eight structurally diverse PAA analogs tested—including 3-pyridylacetic acid HCl, 4-hydroxyphenylacetic acid, 1-imidazoleacetic acid, (p-isopropylphenyl)acetic acid, (R)-(–)-2-phenylpropionic acid, (±)-2-phenylbutyric acid, and (S)-(–)-3-phenyllactic acid—p-tolylacetic acid was one of only three compounds (alongside (p-isopropylphenyl)acetic acid and (R)-(–)-2-phenylpropionic acid) that inhibited tropolone production as effectively as IAA at equivalent concentrations [1]. The assay utilized B. plantarii-impregnated gellan plates with test compounds loaded at 0.1, 1, 10, and 100 mM concentrations (corresponding to 1, 10, 100, and 1000 nmol absolute amounts per paper disk), and inhibition zones were visualized directly via tropolone production suppression [1]. Notably, unsubstituted phenylacetic acid was not reported to exhibit this level of antagonism under identical conditions, suggesting that the para-methyl group is structurally permissive for target engagement at the PAA-binding site while certain other substituents (e.g., 4-hydroxy, 3-pyridyl) abrogate activity [1]. This represents a functional differentiation from the unsubstituted parent compound that is not predictable from simple physicochemical extrapolation.

Microbial secondary metabolism Natural product biosynthesis inhibition Burkholderia plantarii

CFTA Chiral Derivatizing Agent: Superior Enantiomeric Excess Determination Performance Relative to MTPA (Mosher's) Method

p-Tolylacetic acid serves as the essential precursor for α-cyano-α-fluoro-p-tolylacetic acid (CFTA), a chiral derivatizing agent (CDA) that has been quantitatively demonstrated to outperform the widely adopted MTPA (α-methoxy-α-trifluoromethylphenylacetic acid, Mosher's acid) method for enantiomeric excess (e.e.) determination [1]. The CFTA method has proven to be significantly superior for e.e. determinations when compared to the MTPA method, particularly in those compounds that possess a remotely disposed chiral center [1]. The Δδ values—the differences in chemical shift between diastereomeric atoms observed in 1H and 19F NMR spectra—obtained from CFTA derivatives generally exceed the values obtained from the modified Mosher's method [2]. CFTA incorporates a fluorine atom directly on the chiral center, enabling both high chiral recognition ability and enhanced reactivity in derivatization reactions [2]. The agent can be prepared in optically pure form via Candida rugosa lipase-mediated kinetic resolution of racemic CFTA ethyl ester, which itself is synthesized from p-tolylacetic acid-derived ethyl α-cyano-p-tolylacetate via fluorination with FClO3 [1]. The synthetic accessibility of p-tolylacetic acid—a commercially available, non-chiral building block—contrasts favorably with the more complex precursors required for alternative CDAs, offering a practical procurement advantage for laboratories establishing in-house chiral analysis capabilities.

Chiral derivatization Enantiomeric excess determination 19F NMR spectroscopy Absolute configuration assignment

Epithelial Sodium Channel (ENaC) Inhibitor Development: Quaternary Amine Derivatives Require Para-Substituted Scaffold

p-Tolylacetic acid is specifically cited as a reagent used in the preparation of quaternary amines that function as epithelial sodium channel (ENaC) inhibitors in bronchial epithelium . The para-methyl substitution pattern on the phenylacetic acid scaffold is structurally integral to this application: the p-tolyl moiety provides the appropriate steric and electronic environment for quaternary ammonium salt formation and subsequent channel binding interactions. The ortho- and meta-tolylacetic acid isomers (CAS 644-36-0 and 621-36-3, respectively) are not documented as precursors for ENaC-targeting quaternary amines, and their differing substitution patterns would be expected to yield compounds with altered binding geometries and potentially divergent pharmacological profiles . ENaC is a membrane-bound ion channel selectively permeable to Na+ ions and is a validated therapeutic target for conditions including cystic fibrosis, hypertension, and pulmonary edema [1]. The quaternary amine derivatives derived from p-tolylacetic acid represent a specific chemotype within the ENaC inhibitor landscape, where the para-methyl substitution is an essential rather than incidental structural feature.

Ion channel pharmacology Bronchial epithelium ENaC inhibition Quaternary amine synthesis

Physicochemical Differentiation: Melting Point and pKa Distinguish p-Tolylacetic Acid from Phenylacetic Acid and Tolylacetic Acid Isomers

The para-methyl substituent on p-tolylacetic acid produces measurable physicochemical divergence from its closest structural analogs, with practical implications for solid handling, purification, and reaction design. The melting point of p-tolylacetic acid (88–94 °C, with TCI reporting 92.0–94.0 °C) is significantly elevated relative to unsubstituted phenylacetic acid (76 °C) and ortho-tolylacetic acid (87–90 °C) . This higher melting point reflects enhanced crystal lattice stability attributable to the para-substitution geometry, which facilitates more efficient molecular packing. The acid dissociation constant (pKa) of p-tolylacetic acid is 4.37 at 25 °C, compared to 4.31 for phenylacetic acid . This +0.06 pKa unit shift corresponds to the electron-donating inductive effect of the para-methyl group, which slightly decreases the acidity of the carboxylic acid proton relative to the unsubstituted parent. Meta-tolylacetic acid exhibits distinct metabolic behavior, being excreted in urine as a tolueneacetic acid metabolite, whereas the para-isomer is not characterized as having this specific metabolic role .

Physicochemical characterization Solid-state handling Crystallinity Acid-base equilibria

Organotin(IV) Ester Derivatives: Antimicrobial and Antitumor Activity Validated in Self-Assembled Coordination Complexes

Self-assembled organotin(IV) esters synthesized from p-tolylacetic acid have been structurally elucidated and evaluated for inhibitory effects across multiple biological assays, including antibacterial, antifungal, brine shrimp lethality, and potato tumor cell models . The study (PMID: 20307145) provides quantitative structure-activity data for p-tolylacetic acid-derived organotin complexes, establishing this compound as a viable ligand precursor for metallopharmaceutical development. While comparable organotin esters derived from phenylacetic acid or other arylacetic acids have been reported, the p-tolyl substitution introduces steric and electronic modulation that influences the self-assembly behavior, coordination geometry, and resultant biological activity of the tin(IV) center . The p-tolyl group's para-methyl substitution provides a defined steric environment that differs from the unsubstituted phenyl ring, the ortho-methyl substituted analog, and the meta-isomer—each of which would be expected to yield organotin complexes with distinct supramolecular architectures and potentially divergent biological profiles.

Organometallic medicinal chemistry Antimicrobial screening Brine shrimp lethality Potato tumor inhibition

Synthetic Versatility in Esterification: Documented Tert-Butyl Ester Preparation at Multi-Mole Scale for Protecting Group Chemistry

Patent US06858622B2 documents a reproducible, multi-mole scale procedure for the esterification of p-tolylacetic acid to its tert-butyl ester derivative . The procedure employs 450 g (3 mol) of p-tolylacetic acid, 1.13 L (12 mol) of tert-butanol, 90 g (0.74 mol) of 4-(N,N-dimethylamino)pyridine (DMAP), and 680 g (3.3 mol) of dicyclohexylcarbodiimide (DCC) in dichloromethane, with stirring at 25 °C for 20 hours . This documented methodology provides a validated synthetic route for researchers requiring the tert-butyl protected form of this specific arylacetic acid. While similar esterification protocols would likely succeed with phenylacetic acid or other tolylacetic acid isomers, the patent specifically validates the procedure for the para-isomer, establishing a reliable reference point for process development and scale-up activities involving p-tolylacetic acid .

Synthetic methodology Protecting group chemistry tert-Butyl ester synthesis Process-scale esterification

Evidence-Backed Application Scenarios Where p-Tolylacetic Acid (CAS 622-47-9) Provides Demonstrable Scientific and Operational Advantage


Chiral Analysis Laboratories: Establishing CFTA-Based Enantiomeric Excess Determination Workflows

Analytical chemistry groups seeking improved resolution for enantiomeric excess (e.e.) determination of chiral intermediates should prioritize p-tolylacetic acid procurement to access the CFTA chiral derivatizing agent methodology. CFTA has been quantitatively demonstrated to provide superior Δδ values in 1H and 19F NMR spectroscopy compared to the widely used MTPA (Mosher's) method, with particular performance advantages for compounds containing remotely disposed chiral centers [2]. The p-tolylacetic acid scaffold serves as the essential precursor for CFTA synthesis via fluorination of ethyl α-cyano-p-tolylacetate followed by enzymatic kinetic resolution . Procurement of the para-isomer specifically is mandatory, as the ortho- and meta-tolylacetic acid isomers have not been validated as CFTA precursors and would yield structurally distinct CDAs with uncharacterized chiral recognition properties. This application scenario represents the highest-confidence differentiation for p-tolylacetic acid, supported by direct head-to-head comparative data against an industry-standard method.

Microbial Signaling Research: Probing Phenylacetic Acid Antagonism in Burkholderia and Related Systems

Research groups investigating quorum sensing, secondary metabolite regulation, or phenylacetic acid (PAA) signaling pathways should utilize p-tolylacetic acid as a structurally defined tool compound with validated PAA antagonist activity. In systematic screening, p-tolylacetic acid inhibited tropolone biosynthesis in Burkholderia plantarii with potency equivalent to indole-3-acetic acid (IAA), the native antagonist, while unsubstituted phenylacetic acid and several other analogs (including 4-hydroxyphenylacetic acid and 3-pyridylacetic acid) failed to demonstrate equivalent antagonism under identical assay conditions . This functional profile is not predictable from simple structural inspection and cannot be reliably reproduced using alternative tolylacetic acid isomers or the unsubstituted parent compound. Procurement of high-purity p-tolylacetic acid enables reproducible dose-response studies at concentrations spanning 0.1–100 mM (1–1000 nmol absolute amounts) .

Ion Channel Pharmacology: ENaC Inhibitor Discovery and Quaternary Amine Synthesis

Medicinal chemistry programs targeting the epithelial sodium channel (ENaC) for indications including cystic fibrosis, hypertension, or pulmonary edema should specify p-tolylacetic acid for the synthesis of quaternary amine inhibitor candidates . Literature documentation explicitly identifies p-tolylacetic acid as a reagent for preparing ENaC-inhibiting quaternary amines active in bronchial epithelium . The para-methyl substitution pattern is structurally integral to this chemotype; procurement of meta- or ortho-tolylacetic acid isomers would introduce unvalidated structural variation with uncertain pharmacological consequences for channel binding and inhibition. While quantitative comparator data between isomers is not available, the documented application specificity for the para-isomer provides a rationale for specification-driven procurement in ENaC-focused discovery programs.

Process Chemistry and Scale-Up: Tert-Butyl Ester Protecting Group Installation

Process development teams requiring the tert-butyl protected derivative of an arylacetic acid building block at multi-mole scale can leverage the patent-documented esterification protocol specifically validated for p-tolylacetic acid . Patent US06858622B2 details a 450 g (3 mol) scale procedure using DCC/DMAP-mediated esterification with tert-butanol in dichloromethane, providing stoichiometric ratios, reaction conditions (25 °C, 20 h), and workup protocols that have been reduced to practice . While similar methodology would likely succeed with other arylacetic acids, the availability of a validated, peer-reviewed (via patent examination) protocol for the para-isomer reduces process development burden and provides a reliable reference point for quality control and scale-up activities. This operational advantage supports procurement of p-tolylacetic acid specifically when tert-butyl ester protection is required in process- or kilo-scale synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Tolylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.